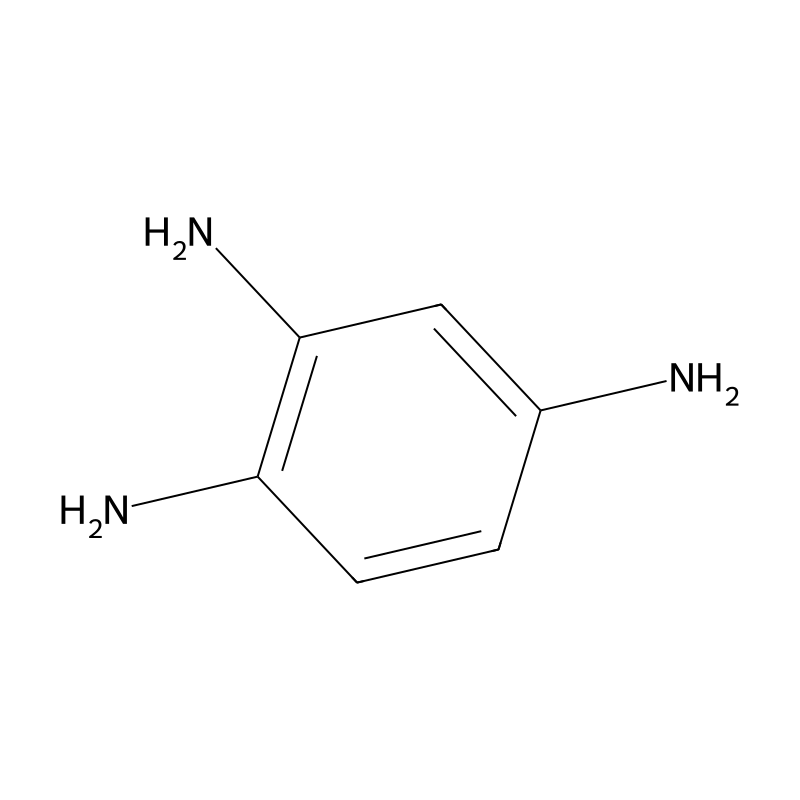

Benzene-1,2,4-triamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Applications in Organic Synthesis

1.2.4-Triaminobenzene serves as a valuable building block in organic synthesis due to the presence of three reactive amine groups. These amine groups can readily participate in various reactions, allowing for the creation of complex molecules with diverse functionalities. Research explores its use in synthesizing:

- Pharmaceuticals: Studies investigate incorporating 1,2,4-Triaminobenzene derivatives into drug molecules, potentially leading to the development of new medications PubChem, 1,2,4-Triaminobenzene: .

- Agrochemicals: Research examines the potential of 1,2,4-Triaminobenzene derivatives as active ingredients in herbicides, insecticides, or fungicides Sigma-Aldrich, 1,2,4-Triaminobenzene dihydrochloride: .

- Dyestuffs: Exploration is ongoing regarding the use of 1,2,4-Triaminobenzene derivatives in the development of new dyes and pigments Thermo Scientific, 1,2,4-Triaminobenzene dihydrochloride.

Benzene-1,2,4-triamine, also known as 1,2,4-triaminobenzene or 1,2,4-benzenetriamine, is an aromatic compound featuring a benzene ring with three amine groups positioned at the 1, 2, and 4 carbon atoms. Its molecular formula is C6H9N3. The presence of multiple amine groups enhances its nucleophilicity and reactivity, making it a valuable building block in organic synthesis and various industrial applications. This compound is not found in nature and is synthesized from readily available starting materials, contributing to its cost-effectiveness as an intermediate in organic chemistry .

- Electrophilic Aromatic Substitution: The amine groups activate the benzene ring, facilitating electrophilic substitution reactions.

- Formation of Hydrogen Bonds: The arrangement of amine groups allows for significant intermolecular hydrogen bonding, affecting solubility and physical properties.

- Reductive Amination: It can undergo reductive amination processes to form various derivatives.

- Crosslinking Reactions: In polymer chemistry, it can be used to crosslink polyamide membranes, improving their performance characteristics .

Research indicates that derivatives of Benzene-1,2,4-triamine exhibit biological activities that may include:

Several methods exist for synthesizing Benzene-1,2,4-triamine:

- Nitration of 1,2,4-Trichlorobenzene: This involves treating 1,2,4-trichlorobenzene with nitric acid to introduce nitro groups.

- Reduction of Nitro Groups: The nitro compounds are then reduced to amines using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

- Hydrolysis: Finally, the chlorinated product is treated with sodium hydroxide to yield Benzene-1,2,4-triamine.

Benzene-1,2,4-triamine finds applications across various fields:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules.

- Polymer Chemistry: Used in the production of crosslinked polyamide membranes for improved filtration and antifouling properties .

- Fluorescent Materials: Its derivatives are utilized in creating multicolor fluorescent carbon dots for optical applications .

- Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activities .

Studies on Benzene-1,2,4-triamine interactions focus on its reactivity with other chemical species:

- Complex Formation: It can form complexes with metal ions due to the presence of multiple nitrogen donor sites.

- Reactivity with Electrophiles: The compound readily reacts with electrophiles due to its activated aromatic system.

- Biological Interactions: Investigations into its interaction with biological targets help elucidate its potential therapeutic effects .

Similar Compounds

Benzene-1,2,4-triamine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzene-1,3-diamine | Two amine groups at positions 1 and 3 | Fewer amine groups; less nucleophilic |

| Benzene-1,2-diamine | Two amine groups at positions 1 and 2 | Similarity in structure; fewer reactivity points |

| Benzene-1,4-diamine | Two amine groups at positions 1 and 4 | Less steric hindrance compared to triamines |

| Benzene-1,2,5-triamine | Three amine groups at positions 1, 2 and 5 | Different spatial arrangement affects properties |

Benzene-1,2,4-triamine's unique arrangement of three amines allows for enhanced reactivity and diverse applications compared to similar compounds .

Molecular Formula and Weight

Benzene-1,2,4-triamine represents an aromatic compound with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 grams per mole [2]. The compound exhibits an average mass of 123.159 atomic mass units and a monoisotopic mass of 123.079647 atomic mass units [1]. The exact mass has been determined to be 123.08000 atomic mass units, confirming the precise molecular composition [33].

The compound is officially registered under Chemical Abstracts Service registry number 615-71-4 and European Inventory of Existing Commercial Chemical Substances number 210-443-3 [1] [2]. Additional identification includes PubChem Compound Identifier 69206 and ChemSpider identification number 21245511 [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₉N₃ | [2] |

| Molecular Weight (g/mol) | 123.16 | [2] |

| Average Mass (g/mol) | 123.159 | [1] |

| Monoisotopic Mass (g/mol) | 123.079647 | [1] |

| Exact Mass (g/mol) | 123.08000 | [33] |

| CAS Registry Number | 615-71-4 | [1] [2] |

| EINECS Number | 210-443-3 | [1] [2] |

| PubChem CID | 69206 | [2] |

| ChemSpider ID | 21245511 | [1] |

Structural Configuration and Spatial Arrangement

Benzene-1,2,4-triamine consists of a benzene ring with three amino groups positioned at the 1, 2, and 4 carbon atoms, creating an asymmetrical substitution pattern [2] . The Simplified Molecular Input Line Entry System notation for this compound is C1=CC(=C(C=C1N)N)N, illustrating the specific arrangement of amino groups on the aromatic ring [2] [11].

The International Chemical Identifier Key for benzene-1,2,4-triamine is JSYBAZQQYCNZJE-UHFFFAOYSA-N, providing a unique fingerprint for the molecular structure [2] [11]. The compound demonstrates specific spatial characteristics with a density of 1.279 grams per cubic centimeter and a refractive index of 1.743 [33].

The three amino groups create significant electronic effects within the molecular structure, with the adjacent positioning of two amino groups at positions 1 and 2 introducing steric hindrance that influences the compound's reactivity patterns . The asymmetrical arrangement results in distinct electronic environments for each amino group, affecting their individual nucleophilicity and participation in chemical reactions .

Physical properties include a melting point of 97 degrees Celsius and a boiling point of 342.5 degrees Celsius at 760 millimeters of mercury pressure [9] [33]. The compound exhibits a flash point of 191.2 degrees Celsius and demonstrates slight solubility in water [33] [8].

Isomeric Forms

Benzene-1,2,4-triamine exists as one of three possible positional isomers of triaminobenzene, each differing in the arrangement of amino groups on the benzene ring [13] [25]. The compound represents the asymmetrical isomer, distinguished from the symmetrical 1,3,5-triaminobenzene and the less common 1,2,3-triaminobenzene [13] [18].

The positional isomerism in triaminobenzene derivatives significantly affects their chemical and physical properties [25] [26]. Each isomer exhibits distinct reactivity patterns due to the different electronic environments created by the varying positions of the amino substituents [25] [29].

Benzene-1,2,4-triamine demonstrates unique characteristics compared to other triaminobenzene isomers, particularly regarding stability and reactivity [18]. The asymmetrical substitution pattern creates an uneven distribution of electron density across the aromatic ring, influencing the compound's participation in electrophilic and nucleophilic reactions [25] [29].

Comparative Analysis with Related Triaminobenzenes

Structural Differences from 1,3,5-Triaminobenzene

The primary structural distinction between benzene-1,2,4-triamine and 1,3,5-triaminobenzene lies in their substitution patterns and resulting symmetry characteristics [18] [22]. Benzene-1,3,5-triamine, with Chemical Abstracts Service number 108-72-5, exhibits a symmetrical arrangement of amino groups at positions 1, 3, and 5, creating a C₃-symmetric structure [18] [22].

| Property | Benzene-1,2,4-triamine | Benzene-1,3,5-triamine |

|---|---|---|

| CAS Number | 615-71-4 | 108-72-5 |

| Substitution Pattern | Asymmetrical (1,2,4) | Symmetrical (1,3,5) |

| Melting Point (°C) | 97 | 84-85 |

| Structural Symmetry | No symmetry | C₃-symmetric |

| Stability | Lower due to steric effects | Higher due to symmetry |

The symmetrical substitution pattern in 1,3,5-triaminobenzene enhances its thermal stability compared to the asymmetrical 1,2,4-triaminobenzene [18]. This symmetry facilitates applications in polymers and coordination chemistry, whereas benzene-1,2,4-triamine demonstrates higher reactivity due to steric and electronic effects from adjacent amino groups .

The melting point comparison reveals that benzene-1,2,4-triamine melts at 97 degrees Celsius, while 1,3,5-triaminobenzene melts at 84-85 degrees Celsius [9] [18]. This difference reflects the distinct intermolecular interactions resulting from their different symmetry characteristics [18] [22].

Positional Isomerism Effects on Reactivity

The positional arrangement of amino groups in benzene-1,2,4-triamine creates specific electronic and steric effects that distinguish its reactivity from other triaminobenzene isomers [25] [29]. The adjacent positioning of amino groups at positions 1 and 2 introduces significant steric hindrance, affecting the accessibility of these functional groups to reagents [29].

Electronic effects play a crucial role in determining reactivity patterns, with amino groups functioning as electron-donating substituents that activate the aromatic ring toward electrophilic aromatic substitution reactions [29] [30]. However, the specific positioning in benzene-1,2,4-triamine creates an uneven distribution of electron density, resulting in different reactivity at each amino group [29] [30].

The ortho relationship between two amino groups in benzene-1,2,4-triamine enables potential intramolecular hydrogen bonding interactions, which can stabilize certain conformations and influence reaction pathways [23] [29]. This contrasts with the meta relationships present in 1,3,5-triaminobenzene, where such intramolecular interactions are geometrically less favorable [22] [23].

Nucleophilic substitution reactions demonstrate enhanced reactivity in benzene-1,2,4-triamine compared to its symmetrical counterpart due to the reduced resonance stabilization associated with the asymmetrical substitution pattern [25] [29]. The presence of adjacent amino groups creates localized areas of high electron density that can participate more readily in nucleophilic processes [29] [30].

Boiling Point

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant